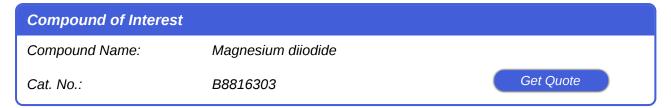


# Application Notes and Protocols: Ring-Opening of Epoxides Using Magnesium Diiodide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

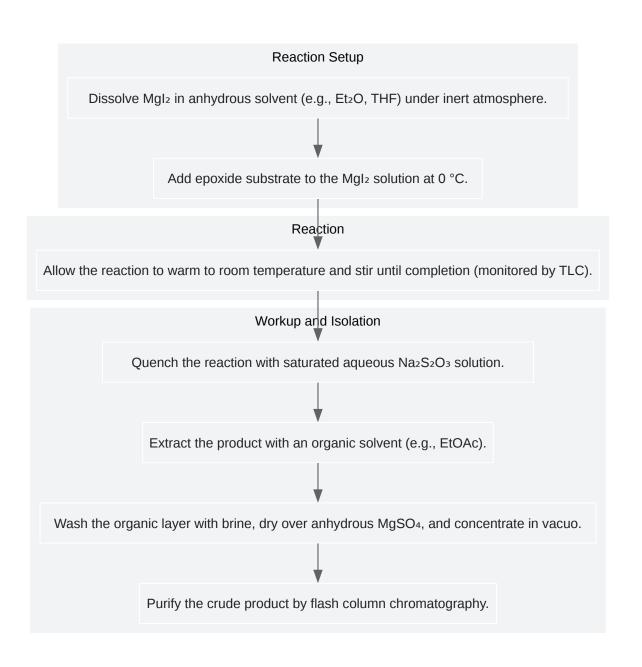
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds, which are key structural motifs in many pharmaceuticals and natural products. This application note details the use of **magnesium diiodide** (MgI<sub>2</sub>) as a reagent for the efficient and regioselective ring-opening of epoxides to form iodohydrins. **Magnesium diiodide** acts as a Lewis acid, activating the epoxide ring towards nucleophilic attack by the iodide ion. This method offers a valuable alternative to other ring-opening procedures, often proceeding under mild conditions with high yields.

## **Reaction Mechanism**

The reaction proceeds via a Lewis acid-catalyzed  $S_n2$ -type mechanism. The magnesium center of  $MgI_2$  coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and rendering the epoxide more susceptible to nucleophilic attack. The iodide ion then attacks one of the electrophilic carbon atoms from the backside, leading to the opening of the ring and the formation of a magnesium alkoxide intermediate. Subsequent workup protonates the alkoxide to yield the final iodohydrin product.









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